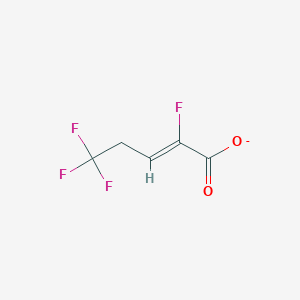

(Z)-2,5,5,5-tetrafluoro-2-pentenoate

説明

(Z)-2,5,5,5-Tetrafluoro-2-pentenoate is a fluorinated unsaturated carboxylic acid derivative characterized by a five-carbon chain with a Z-configured double bond at position 2 and four fluorine atoms at positions 2 and 5. This structural arrangement confers unique electronic and steric properties, making it valuable in applications such as agrochemicals, pharmaceuticals, and materials science.

特性

分子式 |

C5H3F4O2- |

|---|---|

分子量 |

171.07 g/mol |

IUPAC名 |

(Z)-2,5,5,5-tetrafluoropent-2-enoate |

InChI |

InChI=1S/C5H4F4O2/c6-3(4(10)11)1-2-5(7,8)9/h1H,2H2,(H,10,11)/p-1/b3-1- |

InChIキー |

LKCUHMWSRYXNOF-IWQZZHSRSA-M |

異性体SMILES |

C(/C=C(/C(=O)[O-])\F)C(F)(F)F |

正規SMILES |

C(C=C(C(=O)[O-])F)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,5,5,5-tetrafluoro-2-pentenoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,5,5,5-tetrafluoro-2-pentenoate may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

化学反応の分析

Types of Reactions

(Z)-2,5,5,5-tetrafluoro-2-pentenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 2,5,5,5-tetrafluoropentanoic acid.

Reduction: Formation of 2,5,5,5-tetrafluoropentanol.

Substitution: Formation of 2,5,5,5-tetrafluoropentenoic acid derivatives.

科学的研究の応用

(Z)-2,5,5,5-tetrafluoro-2-pentenoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The mechanism by which (Z)-2,5,5,5-tetrafluoro-2-pentenoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

類似化合物との比較

Structural Features

The compound is compared to three classes of perfluorinated compounds (PFCs): fluorinated carboxylic acids, propanoyl fluorides, and sulfonic acid salts. Key structural differences include:

| Compound Name | CAS No. | Molecular Formula | Fluorine Substitution Pattern | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (Z)-2,5,5,5-Tetrafluoro-2-pentenoate | Not provided | C₅H₅F₄O₂ | F at C2, C5 (tetrafluoro) | Carboxylate ester | ~173 (acid form) |

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | 243139-64-2 | C₆H₃F₇O₂ | F at C4, C5; CF₃ at C4 | Carboxylic acid | 240.08 |

| Propanoyl fluoride derivatives | 27639-98-1 | C₈F₁₇O₃ | Hexafluoro-/tetrafluoro-ether substituents | Propanoyl fluoride | ~500 (estimated) |

| Ethanesulfonic acid, potassium salt | 754925-54-7 | C₁₄H₅F₁₆KO₃S | Dodecafluorohexyloxy, tetrafluoroethyl | Sulfonic acid salt | ~652 (estimated) |

Key Observations :

- Fluorine Positioning : The target compound’s fluorines are localized at C2 and C5, while 243139-64-2 has fluorines at C4 and C5 alongside a trifluoromethyl group, increasing steric bulk and electron-withdrawing effects .

- Functional Groups: Unlike propanoyl fluorides () or sulfonic acid salts (), the pentenoate’s carboxylate group offers distinct reactivity, such as susceptibility to hydrolysis or nucleophilic attack .

Physical and Chemical Properties

- Boiling Points/Solubility: Fluorinated carboxylic acids (e.g., 243139-64-2) exhibit lower volatility and higher polarity than propanoyl fluorides due to hydrogen bonding. The pentenoate’s ester form may show intermediate solubility in organic solvents compared to sulfonic acid salts, which are highly hydrophilic .

- Reactivity: Propanoyl fluorides () are more reactive toward nucleophiles (e.g., in acylations) than carboxylates. The Z-pentenoate’s double bond geometry may slow electrophilic additions compared to E-isomers due to steric hindrance .

Research Findings and Computational Insights

Density functional theory (DFT) studies (as in ) predict that the Z-pentenoate’s electron-withdrawing fluorines reduce electron density at the double bond, lowering susceptibility to oxidation compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。